(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline
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Overview
Description
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a propenyloxy substituent. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline typically involves the protection of the proline amino group with a Boc group, followed by the introduction of the propenyloxy substituent. One common method involves the reaction of Boc-protected proline with propenyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The propenyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated proline derivatives.
Substitution: Formation of various substituted proline derivatives.
Scientific Research Applications
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during synthetic processes, while the propenyloxy group can participate in various biochemical reactions. The compound’s effects are mediated through pathways involving protein synthesis and modification.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-(2-propyn-1-yloxy)-L-proline: Similar structure with a propynyl group instead of a propenyl group.
(4R)-1-Boc-4-(2-propen-1-yloxy)-D-proline: Enantiomer of the compound with different stereochemistry.
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-hydroxyproline: Hydroxylated derivative with additional functional groups.
Uniqueness
(4R)-1-Boc-4-(2-propen-1-yloxy)-L-proline is unique due to its specific combination of protecting groups and functional substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16) |
InChI Key |
BLBHRAKGKXHIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC=C |
Origin of Product |
United States |
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